molecular formula C11H11BrFNO B7537204 N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide

N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide

Cat. No.: B7537204
M. Wt: 272.11 g/mol
InChI Key: CETMQNHEOJWTHI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide typically involves the reaction of 4-bromo-2-fluoroaniline with an appropriate acylating agent under controlled conditions. One common method involves the use of 3-methylbut-2-enoyl chloride in the presence of a base such as triethylamine to facilitate the acylation reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-3-methylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c1-7(2)5-11(15)14-10-4-3-8(12)6-9(10)13/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETMQNHEOJWTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=C(C=C(C=C1)Br)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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